molecular formula C18H18FN3O4S B14996844 6-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one

6-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-3-methyl-3H-benzooxazol-2-one

Cat. No.: B14996844
M. Wt: 391.4 g/mol
InChI Key: XNUQVYSAXSWXBB-UHFFFAOYSA-N
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Description

6-{[4-(4-FLUOROPHENYL)PIPERAZINO]SULFONYL}-3-METHYL-1,3-BENZOXAZOL-2(3H)-ONE is a complex organic compound that features a benzoxazole core, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-FLUOROPHENYL)PIPERAZINO]SULFONYL}-3-METHYL-1,3-BENZOXAZOL-2(3H)-ONE typically involves multiple steps, starting with the preparation of the benzoxazole core. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-FLUOROPHENYL)PIPERAZINO]SULFONYL}-3-METHYL-1,3-BENZOXAZOL-2(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-{[4-(4-FLUOROPHENYL)PIPERAZINO]SULFONYL}-3-METHYL-1,3-BENZOXAZOL-2(3H)-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-{[4-(4-FLUOROPHENYL)PIPERAZINO]SULFONYL}-3-METHYL-1,3-BENZOXAZOL-2(3H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(4-FLUOROPHENYL)PIPERAZINO]SULFONYL}-3-METHYL-1,3-BENZOXAZOL-2(3H)-ONE stands out due to its unique combination of a benzoxazole core, a fluorophenyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C18H18FN3O4S/c1-20-16-7-6-15(12-17(16)26-18(20)23)27(24,25)22-10-8-21(9-11-22)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3

InChI Key

XNUQVYSAXSWXBB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC1=O

Origin of Product

United States

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